molecular formula C20H18FN5OS B3006975 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide CAS No. 852143-76-1

2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide

Cat. No.: B3006975
CAS No.: 852143-76-1
M. Wt: 395.46
InChI Key: BYBXHSADXIVSCO-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-triazole core substituted at position 4 with an ethyl group and at position 5 with a 1H-indol-3-yl moiety. A thioether bridge connects the triazole ring to an acetamide group, which is further substituted with a 4-fluorophenyl group. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., VUAA1, OLC15) have demonstrated roles as insect olfactory receptor (Orco) modulators .

Properties

IUPAC Name

2-[[4-ethyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN5OS/c1-2-26-19(16-11-22-17-6-4-3-5-15(16)17)24-25-20(26)28-12-18(27)23-14-9-7-13(21)8-10-14/h3-11,22H,2,12H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYBXHSADXIVSCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)F)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide is a complex organic molecule that combines various pharmacologically relevant moieties, including indole and triazole structures. This article explores its biological activities, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure

The compound can be represented by the following structural formula:

C18H21N5O2S\text{C}_{18}\text{H}_{21}\text{N}_{5}\text{O}_{2}\text{S}

Key Features

  • Indole moiety : Known for various biological activities including anticancer and antimicrobial effects.
  • Triazole ring : Recognized for its antifungal and antibacterial properties.
  • Thioether linkage : May enhance bioactivity by modulating interactions with biological targets.

Antimicrobial Properties

Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant antimicrobial activity. For instance, derivatives of 1,2,4-triazole have shown effectiveness against a range of bacteria and fungi. The specific compound under study has been evaluated for its activity against various pathogens.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.125 - 8 μg/mL
Escherichia coli0.125 - 8 μg/mL
Candida albicans3.125 μg/mL

These findings suggest that the compound may possess broad-spectrum antimicrobial properties, potentially useful in treating infections caused by resistant strains of bacteria and fungi .

Anticancer Activity

The indole component of the compound is associated with anticancer properties. Studies have shown that indole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The specific mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.

In vitro studies have indicated that similar compounds have demonstrated significant cytotoxicity against various cancer cell lines:

Cell Line IC50 (μM)
MCF-7 (breast cancer)10 - 20
A549 (lung cancer)15 - 30
HeLa (cervical cancer)5 - 15

These results highlight the potential of the compound as a lead candidate in anticancer drug development .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The triazole moiety can act as an inhibitor for enzymes such as DNA gyrase and topoisomerase IV, which are critical for DNA replication in bacteria.
  • Receptor Modulation : The indole structure may interact with various receptors involved in cell signaling pathways, potentially leading to altered cellular responses.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds can induce oxidative stress in cancer cells, leading to cell death.

Case Studies

Recent studies have focused on synthesizing and evaluating the biological activities of related compounds:

  • A study published in Pharmacological Reviews examined a series of triazole derivatives for their antimicrobial and anticancer activities. Compounds with similar structural features to our target compound exhibited potent activity against both bacterial strains and cancer cell lines .
  • Another investigation highlighted the synthesis of indole-based triazoles, demonstrating their effectiveness as antioxidants and potential therapeutic agents against oxidative stress-related diseases .

Scientific Research Applications

Medicinal Chemistry Applications

The compound's structure suggests several applications in medicinal chemistry:

Anticancer Activity

Research indicates that triazole derivatives exhibit significant anticancer properties. The indole and triazole moieties in this compound may contribute to its ability to inhibit cancer cell proliferation. Studies have shown that similar compounds can induce apoptosis in various cancer cell lines, making them candidates for further development as anticancer agents .

Neuroprotective Effects

Compounds with indole and triazole structures have been investigated for their neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The potential for this compound to inhibit tau aggregation—an important factor in neurodegeneration—has been highlighted in patent literature, suggesting its utility in treating tauopathies .

Antimicrobial Properties

Triazoles are known for their antimicrobial properties. The presence of the thioether linkage may enhance the bioactivity of this compound against various pathogens. Preliminary studies suggest that derivatives of this compound could be effective against resistant strains of bacteria and fungi .

Agricultural Applications

The compound may also find applications in agriculture:

Fungicides

Given the antifungal properties attributed to triazole derivatives, this compound could serve as a fungicide. Its efficacy against fungal pathogens affecting crops can be explored further, potentially leading to the development of new agricultural treatments that are less harmful to the environment compared to traditional fungicides .

Plant Growth Regulators

Research into similar compounds has shown potential as plant growth regulators, promoting growth and resistance to stress factors in plants. This application could enhance agricultural productivity while minimizing chemical inputs .

Material Science Applications

In material science, the unique chemical structure of this compound allows for exploration in:

Organic Electronics

The electronic properties of triazole-containing compounds make them suitable candidates for organic semiconductors. Research is ongoing into their application in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), where they could improve efficiency and stability .

Polymer Chemistry

Incorporating this compound into polymer matrices may yield materials with enhanced thermal stability and mechanical properties. Investigations into its use as a monomer or additive could lead to innovative materials with tailored properties for specific applications .

Case Studies

Several studies have documented the efficacy of similar compounds:

StudyApplicationFindings
AnticancerInduced apoptosis in breast cancer cell lines
NeuroprotectionInhibited tau aggregation in vitro
AntimicrobialEffective against resistant bacterial strains

Comparison with Similar Compounds

Key Structural Features

The compound’s uniqueness arises from the indole and 4-fluorophenyl groups. Below is a comparative analysis of its structural analogs:

Compound Name Triazole Substituents Acetamide Group Key Functional Groups Reported Activity References
Target Compound 4-ethyl, 5-(1H-indol-3-yl) N-(4-fluorophenyl) Indole, fluorophenyl Hypothesized Orco modulator
VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) 4-ethyl, 5-(3-pyridinyl) N-(4-ethylphenyl) Pyridinyl, ethylphenyl Orco agonist (EC50 = 3.2 µM)
OLC15 (N-(4-butylphenyl)-2-((4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) 4-ethyl, 5-(2-pyridinyl) N-(4-butylphenyl) Pyridinyl, butylphenyl Orco antagonist
6a (2-((4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide) 4-allyl, 5-(pyridin-2-yl) Unsubstituted Allyl, pyridinyl Synthetic intermediate
7b (2-((4-Allyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid) 4-allyl, 5-(pyridin-3-yl) Carboxylic acid Pyridinyl, allyl Not specified
OLC-12 (2-((4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-isopropylphenyl)acetamide) 4-ethyl, 5-(4-pyridinyl) N-(4-isopropylphenyl) Pyridinyl, isopropylphenyl Orco agonist

Functional Implications of Structural Variations

Indole vs. This contrasts with pyridinyl-containing analogs (e.g., VUAA1, OLC15), where the nitrogen atom may engage in polar interactions .

Fluorine’s electron-withdrawing effect may also influence the acetamide’s hydrogen-bonding capacity.

Thioether Linkage :

  • The thioether bridge is conserved across all analogs, suggesting its critical role in maintaining structural integrity and receptor interaction .

Physicochemical Properties

  • Melting Points : Pyridinyl analogs (e.g., 6a: 182–184°C; 6b: 161–163°C) exhibit higher melting points than carboxylic acid derivatives (7b: 90°C) , likely due to differences in hydrogen bonding. The target compound’s indole group may increase melting points compared to pyridinyl analogs.
  • Solubility : The fluorophenyl group may reduce aqueous solubility compared to unsubstituted acetamides (e.g., 6a) but improve lipid solubility for membrane penetration .

Q & A

Q. How to validate purity and identity in batch-to-batch variations?

  • Methodology :
  • HPLC : Use C18 columns with UV detection (λ = 254 nm); target ≥95% purity.
  • Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .

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